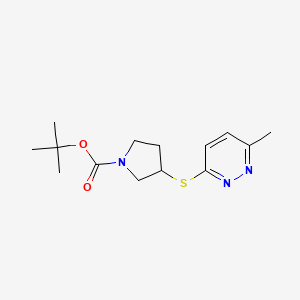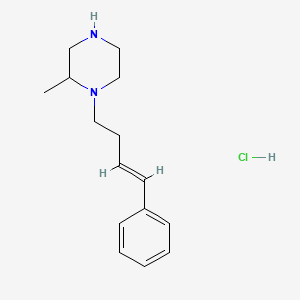
2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride typically involves the reaction of 2-methylpiperazine with (E)-4-phenyl-but-3-enyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride can be compared with other piperazine derivatives such as:
- 1-(2-phenylethyl)piperazine
- 1-(3-chlorophenyl)piperazine
- 1-(4-methoxyphenyl)piperazine
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications
Propiedades
Fórmula molecular |
C15H23ClN2 |
|---|---|
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
2-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-14-13-16-10-12-17(14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+; |
Clave InChI |
WTDSEBFJTBZHLR-SZKNIZGXSA-N |
SMILES isomérico |
CC1CNCCN1CC/C=C/C2=CC=CC=C2.Cl |
SMILES canónico |
CC1CNCCN1CCC=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
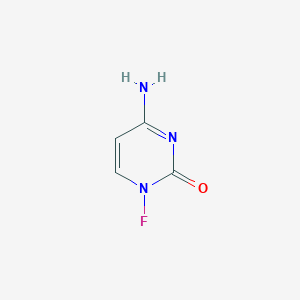


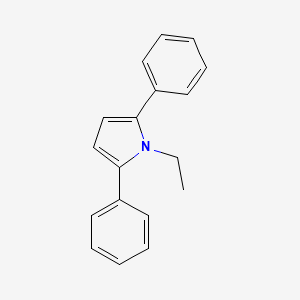
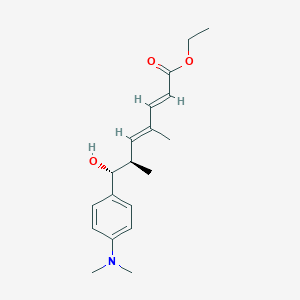

![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
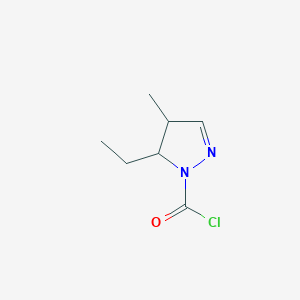
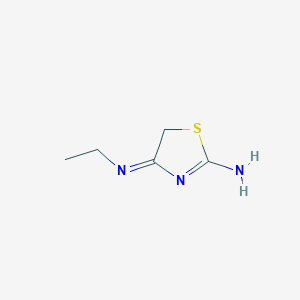
![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
